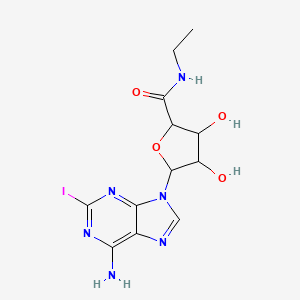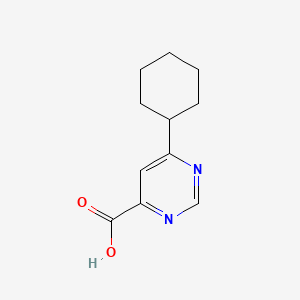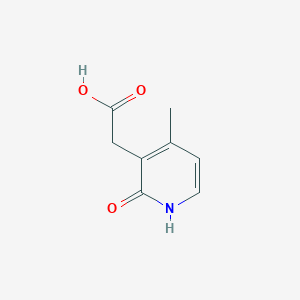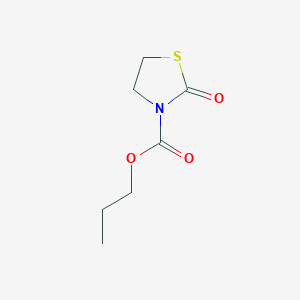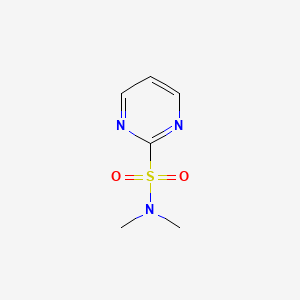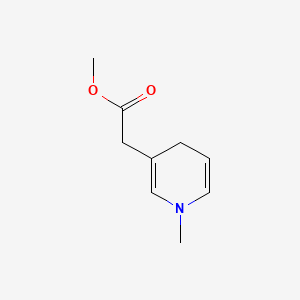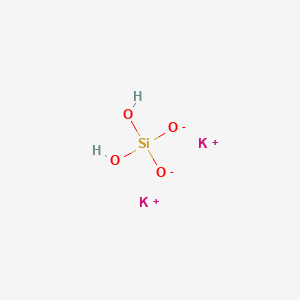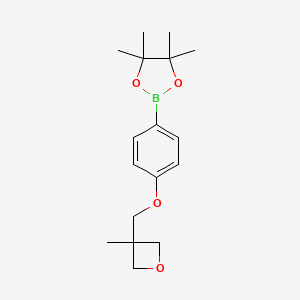
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis reactions due to their unique structure and biological activity. They are widely used in carbon-carbon coupling and carbon-hetero coupling reactions .
準備方法
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The structure of the compound is confirmed by techniques such as FTIR, 1H and 13C NMR, and MS . Industrial production methods for boronic acid derivatives often involve similar synthetic routes, ensuring the compound’s stability and purity.
化学反応の分析
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles. The major products formed are substituted boronic acid derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, leading to different boronic acid derivatives.
Coupling Reactions: The compound is a significant intermediate in Suzuki coupling reactions, forming carbon-carbon bonds.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki coupling reactions.
Biology: Its unique structure and biological activity make it useful in studying biological processes.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions .
類似化合物との比較
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic acid derivatives such as:
Phenylboronic Acid: Used in similar coupling reactions but lacks the unique structure of the title compound.
Pinacolborane: Another boronic acid derivative used in organic synthesis but with different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of the oxetane group, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
特性
分子式 |
C17H25BO4 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-6-8-14(9-7-13)20-12-17(5)10-19-11-17/h6-9H,10-12H2,1-5H3 |
InChIキー |
VNSRZJHLLOEBQX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(COC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



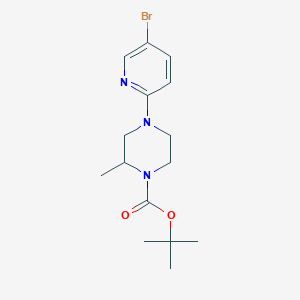
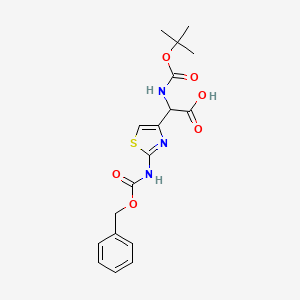
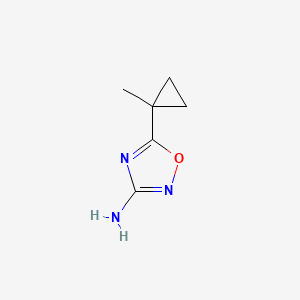
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
